2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a phenyl group and a 4-methylphenylmethylsulfanyl substituent.
Preparation Methods
The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the starting materials in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation . In biology, it has been investigated for its antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens . Additionally, its unique structure makes it a valuable scaffold for the development of new chemical entities with diverse biological activities .
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. It has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved in its action include the disruption of DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidine derivatives, such as thieno[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-14-7-9-15(10-8-14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDNGQROQBQAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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